Home > Products > Screening Compounds P32283 > 5-[1-[4-(3-Fluoroanilino)-4-oxobutanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide
5-[1-[4-(3-Fluoroanilino)-4-oxobutanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide -

5-[1-[4-(3-Fluoroanilino)-4-oxobutanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide

Catalog Number: EVT-6199138
CAS Number:
Molecular Formula: C19H20FN3O3S
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) []

    Compound Description: GDC-0994 is an orally bioavailable, small-molecule inhibitor that selectively targets ERK kinase activity []. It is currently under early clinical development []. GDC-0994 shows promise as a potential therapeutic agent due to its ability to inhibit the extracellular signal-regulated kinases ERK1/2 []. ERK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway, often dysregulated in cancers due to mutations in genes like BRAF and RAS []. While targeting upstream nodes in this pathway with RAF and MEK inhibitors has shown clinical benefit, resistance often emerges due to pathway reactivation []. Concurrent targeting of multiple nodes, including MEK and ERK, using inhibitors like GDC-0994, holds potential for improved efficacy and reduced resistance development [].

2. 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid []

    Compound Description: This compound was unexpectedly synthesized by ring closure of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide when exposed to sulfuric acid []. The reaction also led to sulfonation at the para position of the benzene ring []. The synthesized compound exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin [].

3. S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives []

    Compound Description: These derivatives, incorporating pyrazole and 1,2,4-triazole units, represent a class of compounds with promising pharmacological potential []. In silico studies using software like AutoDock Vina, Biovia Discovery Studio, Hyper Chem 7.5, and Open Babel suggest these derivatives have potential anti-inflammatory, antifungal, and antitumor properties []. Further research is necessary to evaluate and confirm these activities [].

4. (R)-(+)-2-Amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]+ ++pyrrolidin-3-yl]thiazole (NRA0045) []

    Compound Description: NRA0045 is a novel thiazole derivative with high affinity for the human cloned dopamine D4 receptor subtypes D4.2, D4.4, and D4.7 []. It exhibits approximately 91-fold greater potency at the dopamine D4.2 receptor compared to the human cloned dopamine D2L receptor []. Additionally, NRA0045 displays high affinity for the serotonin 5-HT2A receptor and alpha-1 adrenoceptor []. Notably, it demonstrates weak affinity for six other neurotransmitter receptors and negligible affinity for 42 others, encompassing various neurotransmitters, hormones, ion channels, and second messenger systems []. NRA0045 effectively antagonizes methamphetamine-induced locomotor hyperactivity and stereotyped behavior in mice, and tryptamine-induced clonic seizure in rats []. It also protects against norepinephrine-induced lethality, suggesting a potential for unique antipsychotic activity with minimal extrapyramidal side effects [].

5. 2-[(6-(4-fluorophenyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)phenyl)amino]naphthalene-1,4-dione (1) []

    Compound Description: This compound is a lead compound identified in a study exploring the antioxidant activity of amino-containing heterocyclic derivatives of 1,4-naphthoquinone []. It demonstrated significant antioxidant activity, which was further enhanced when complexed with rhamnolipids []. The study aimed to identify compounds capable of mitigating lipid peroxidation (LPO) and oxidative modification of proteins (OMP) in rat liver tissues under conditions of induced free radical oxidation [].

6. (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile []

    Compound Description: This compound represents a potent and selective PI3Kδ inhibitor with an improved pharmacokinetic profile compared to existing inhibitors []. It demonstrates superior efficacy in hematological cancer models []. This compound emerged from a pharmacophoric expansion strategy aimed at addressing limitations in existing PI3Kδ inhibitors, including suboptimal potency, isoform selectivity, and pharmacokinetic properties [].

7. 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones []

    Compound Description: This series of compounds, featuring a triazole-thione moiety, were synthesized and evaluated for their antimicrobial activities []. Compounds 12d and 12h within this series exhibited promising antibacterial and antifungal activities, while the remaining compounds showed moderate effects [].

8. 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739) []

    Compound Description: NTRC-739 is a selective nonpeptide antagonist for the neurotensin receptor type 2 (NTS2) []. It emerged from a research effort focused on identifying novel nonpeptide compounds with selectivity for NTS2 []. Compounds acting on neurotensin receptors, particularly NTS2, exhibit analgesic effects in various pain models [].

9. 2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid (NTRC-844) []

    Compound Description: NTRC-844 is a high-affinity, selective antagonist for the rat neurotensin receptor type 2 (NTS2) that has demonstrated in vivo activity []. It represents a significant discovery in the field, as the study also revealed a lack of correlation between a compound's designation as an agonist, partial agonist, etc., in the NTS2 FLIPR assay and its actual in vivo activity in the thermal tail-flick acute pain model [].

10. 5-Amino-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (PD 124,816) []

    Compound Description: PD 124,816 belongs to a new class of quinolone antibacterials. It was synthesized and evaluated for its antibacterial activity against various Gram-negative and Gram-positive bacteria []. The study demonstrated that PD 124,816 exhibited significantly greater potency (2-16 times) compared to its non-amino analogues []. It effectively inhibited the bacterial enzyme DNA gyrase []. The incorporation of a 5-amino group significantly enhanced the potency of these quinolones [].

11. (+-)-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid p-toluene-sulfonate hydrate (T-3262) []

    Compound Description: T-3262 is a quinolone derivative that has been radiolabeled with carbon-14 (14C-T-3262) to study its absorption, distribution, metabolism, and excretion (ADME) properties in rats and mice []. The study revealed that T-3262 is well-absorbed after oral administration, with peak serum levels observed within 1 hour []. It undergoes extensive metabolism and is predominantly excreted in feces []. T-3262 exhibits a wide distribution throughout the body, with the highest concentrations found in the kidneys and liver []. Notably, it shows low penetration into the brain [].

12. 7-(4-Fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]quinolin-6-one []

    Compound Description: This compound is a complex polycyclic structure. The structure has been elucidated via X-ray diffraction and revealed that the central 1,4-dihydropyridine ring adopts a boat conformation [].

13. 4-Amino-5-chloro-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]-2-methoxybenzamide (TKS159) []

    Compound Description: TKS159 is a new gastroprokinetic agent. Its absolute configuration has been determined, and its molecular conformation is characterized by a bent shape where the aromatic and pyrrolidine rings are positioned at approximately 60° to each other [].

14. N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and its 5,3-regioisomer []

    Compound Description: 3,5-AB-CHMFUPPYCA, along with its 5,3-regioisomer, are synthetic compounds that have emerged as 'research chemicals' []. The presence of a pyrazole core in their structures is noteworthy as it represents a bioisosteric replacement for the indazole ring commonly found in synthetic cannabinoids like those belonging to the PINACA, FUBINACA, and CHMINACA series []. This structural similarity suggests potential pharmacological activity, although their specific effects remain to be fully elucidated.

15. N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide []

    Compound Description: This compound is a new synthetic cannabinoid identified as a designer drug []. Its detailed structure was elucidated using NMR spectroscopy and mass spectrometry [].

Properties

Product Name

5-[1-[4-(3-Fluoroanilino)-4-oxobutanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide

IUPAC Name

5-[1-[4-(3-fluoroanilino)-4-oxobutanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide

Molecular Formula

C19H20FN3O3S

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C19H20FN3O3S/c20-12-3-1-4-13(11-12)22-17(24)8-9-18(25)23-10-2-5-14(23)15-6-7-16(27-15)19(21)26/h1,3-4,6-7,11,14H,2,5,8-10H2,(H2,21,26)(H,22,24)

InChI Key

CRYXQXQZBZLAEP-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)CCC(=O)NC2=CC(=CC=C2)F)C3=CC=C(S3)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)CCC(=O)NC2=CC(=CC=C2)F)C3=CC=C(S3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.